(Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane is an organosilicon compound characterized by the presence of both chloromethyl and ethynyl groups attached to a dimethylsilyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane typically involves the following steps:
Starting Materials: The synthesis begins with chloromethylsilane and ethynyl(dimethyl)silane.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran. The temperature is maintained at around 0-5°C to control the reactivity of the chloromethyl group.
Catalysts: A palladium catalyst is commonly used to facilitate the coupling of the ethynyl group with the chloromethylsilane.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The ethynyl groups in this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methyl-substituted silanes.
Substitution: Formation of amine or thiol-substituted silanes.
Scientific Research Applications
(Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.
Biology: Potential use in the development of silicon-based biomolecules for medical applications.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable silicon-carbon bonds.
Industry: Utilized in the production of advanced materials such as silicon-based polymers and coatings.
Mechanism of Action
The mechanism of action of (Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane involves its ability to form stable silicon-carbon bonds, which can interact with various molecular targets. The ethynyl groups can participate in π-π interactions with aromatic systems, while the chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical entities.
Comparison with Similar Compounds
(Chloromethyl)dimethylsilane: Lacks the ethynyl groups, making it less versatile in terms of chemical reactivity.
(Ethynyl)dimethylsilane: Lacks the chloromethyl group, limiting its ability to participate in substitution reactions.
(Chloromethyl)trimethylsilane: Contains an additional methyl group, which can affect its steric properties and reactivity.
Uniqueness: (Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane is unique due to the presence of both chloromethyl and ethynyl groups, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
88137-54-6 |
---|---|
Molecular Formula |
C9H15ClSi2 |
Molecular Weight |
214.84 g/mol |
IUPAC Name |
chloromethyl-[2-[ethynyl(dimethyl)silyl]ethynyl]-dimethylsilane |
InChI |
InChI=1S/C9H15ClSi2/c1-6-11(2,3)7-8-12(4,5)9-10/h1H,9H2,2-5H3 |
InChI Key |
YXAYKFUOKXFDNM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCl)C#C[Si](C)(C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.